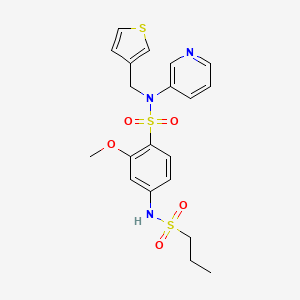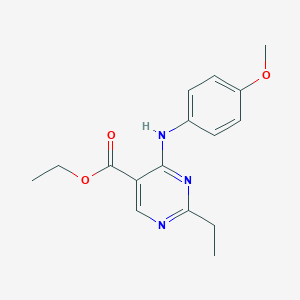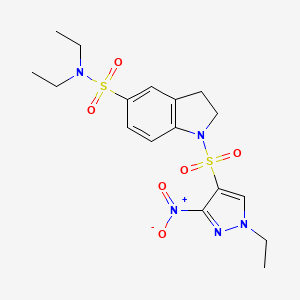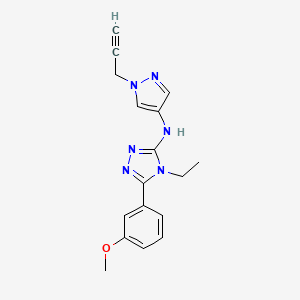![molecular formula C18H18N4O2 B7434160 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as "compound 1" and belongs to the class of small molecule inhibitors that target specific enzymes involved in disease progression.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide involves the inhibition of CDK7. This compound binds to the ATP-binding pocket of CDK7, preventing the enzyme from phosphorylating its downstream targets. This, in turn, leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide in lab experiments include its specificity for CDK7, its ability to induce apoptosis in cancer cells, and its potential for use in drug development. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all types of cancer cells, and its toxicity and pharmacokinetic properties may need to be further studied.
Orientations Futures
There are several future directions for research on 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide. One direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to further investigate its pharmacokinetic properties in animal models. Additionally, more research is needed to determine the safety and efficacy of this compound in human clinical trials. Overall, 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide shows promise as a potential drug candidate for the treatment of cancer, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide involves the reaction of furan-2-carboxylic acid, 2-methylpropan-2-ol, and 4-(pyrimidin-2-ylamino)aniline in the presence of a dehydrating agent. This reaction yields the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide has been studied for its potential applications in medicinal chemistry. Specifically, this compound has been shown to inhibit the activity of a specific enzyme involved in cancer progression. This enzyme, known as CDK7, is a cyclin-dependent kinase that plays a crucial role in regulating the cell cycle. Inhibition of CDK7 has been shown to induce cell death in cancer cells, making it an attractive target for drug development.
Propriétés
IUPAC Name |
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(12-16-4-2-11-24-16)17(23)21-14-5-7-15(8-6-14)22-18-19-9-3-10-20-18/h2-11,13H,12H2,1H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFOSAMURADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)

![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)




![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)